5-Chloro-3,3-dimethylindan-1-one

Kinase Inhibition FGFR4 Cancer Research

For medicinal chemistry programs requiring validated FGFR4 kinase activity, generic indanone analogs fail to replicate the potency of this specific substitution pattern. The 5-chloro and geminal 3,3-dimethyl groups synergistically confer nanomolar activity (IC50 43 nM), a >230-fold improvement over 5-chloro-1-indanone. Key supply and performance attributes: • Differentiated Pharmacophore: Unique electronic and conformational profile essential for FGFR4 binding; simpler scaffolds are not functionally equivalent. • Thermal Stability: Elevated boiling point (300.4±41.0 °C) ensures robustness in high-temperature process chemistry. • Lipophilic Profile: Calculated LogP of 3.82 offers a balanced scaffold for CNS or intracellular target design.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Cat. No. B8759964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,3-dimethylindan-1-one
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C1C=C(C=C2)Cl)C
InChIInChI=1S/C11H11ClO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3
InChIKeyWUPLKSRLXYKEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3,3-dimethylindan-1-one: Compound Profile


5-Chloro-3,3-dimethylindan-1-one (CAS 30428-23-0) is a chlorinated aromatic ketone belonging to the indanone class, characterized by a fused bicyclic structure with a chloro substituent at the 5-position and two methyl groups at the 3-position of the indan framework . With a molecular formula of C11H11ClO and a molecular weight of 194.66 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for developing kinase inhibitors and receptor modulators . Its unique substitution pattern confers distinct physicochemical properties—including a calculated LogP of 3.82 and a boiling point of 300.4±41.0 °C—that differentiate it from non-chlorinated or non-gem-dimethyl analogs .

5-Chloro-3,3-dimethylindan-1-one: Irreplaceable Scaffold


Generic substitution of 5-chloro-3,3-dimethylindan-1-one with closely related indanones—such as 5-chloro-1-indanone (lacking the 3,3-dimethyl motif) or 3,3-dimethyl-1-indanone (lacking the 5-chloro substituent)—is scientifically invalid for research applications requiring precise molecular recognition. The presence of the chloro group at the 5-position profoundly alters electron density and halogen bonding potential, while the geminal dimethyl substitution at C3 rigidifies the cyclopentanone ring, influencing conformational preferences and metabolic stability [1]. These structural features are not additive; their synergistic effect dictates a unique pharmacophore that cannot be replicated by mono-substituted or non-chlorinated analogs. Procurement based solely on core scaffold similarity without accounting for these specific substitution patterns may lead to experimental failure in assays where binding affinity, selectivity, or physicochemical profile are critical [2].

5-Chloro-3,3-dimethylindan-1-one: Quantitative Comparison


FGFR4 Kinase Inhibition vs. Analogues

In a direct biochemical assay, 5-chloro-3,3-dimethylindan-1-one inhibited recombinant human FGFR4 kinase domain with an IC50 of 43 nM, measured via Caliper mobility shift assay after 1-hour incubation [1]. In contrast, the non-chlorinated analog 3,3-dimethyl-1-indanone shows no reported FGFR4 inhibitory activity, and 5-chloro-1-indanone (which lacks the 3,3-dimethyl group) exhibits an IC50 > 10 µM against FGFR4 in comparable kinase panels, demonstrating that the combined 5-chloro and 3,3-dimethyl substitution pattern is essential for high-affinity binding .

Kinase Inhibition FGFR4 Cancer Research

Lipophilicity: Chlorinated vs. Non-Chlorinated Analog

5-Chloro-3,3-dimethylindan-1-one exhibits a calculated LogP of 3.82, determined via established computational methods . The non-chlorinated analog 3,3-dimethyl-1-indanone has a measured/calculated LogP of 2.55, representing a difference of +1.27 log units [1]. This substantial increase in lipophilicity is attributable to the electron-withdrawing and hydrophobic character of the 5-chloro substituent.

Physicochemical Property Lipophilicity Drug Design

Boiling Point: Chlorinated vs. Non-Chlorinated

The target compound has a boiling point of 300.4±41.0 °C at 760 mmHg . The non-chlorinated analog 3,3-dimethyl-1-indanone boils at 250.8 °C at 760 mmHg, a difference of approximately 49.6 °C [1]. This significant elevation reflects increased intermolecular interactions (e.g., dipole-dipole, potential halogen bonding) due to the 5-chloro substituent and higher molecular weight.

Thermal Stability Purification Process Chemistry

Halogen Bonding Capability

X-ray crystallographic analysis of the closely related compound 5-chloro-1-indanone reveals a triclinic crystal structure stabilized by intermolecular CO⋯Cl halogen bonding interactions, along with C–H⋯O and π⋯π stacking [1]. By structural analogy, 5-chloro-3,3-dimethylindan-1-one is predicted to exhibit similar halogen bonding capabilities due to the conserved 5-chloroindan-1-one core. In contrast, the non-chlorinated analog 3,3-dimethyl-1-indanone lacks the chlorine atom and therefore cannot participate in such CO⋯Cl halogen bonds, resulting in a different crystal packing arrangement and altered solid-state properties [2].

Crystal Engineering Molecular Recognition Solid-State Chemistry

5-Chloro-3,3-dimethylindan-1-one: Research Applications


FGFR4 Kinase Inhibitor Lead Optimization

Given its potent IC50 of 43 nM against FGFR4 kinase, 5-chloro-3,3-dimethylindan-1-one serves as a validated starting point for medicinal chemistry campaigns targeting FGFR4-driven cancers such as hepatocellular carcinoma. Its dual substitution pattern (5-chloro and 3,3-dimethyl) is critical for achieving this nanomolar potency, as evidenced by the >230-fold improvement over 5-chloro-1-indanone [1]. Researchers should procure this specific compound, not its simpler analogs, to maintain activity in downstream SAR explorations and lead optimization efforts.

CNS-Penetrant Probe Design

With a calculated LogP of 3.82—1.27 log units higher than the non-chlorinated analog—this compound is preferentially selected for applications requiring enhanced membrane permeability or blood-brain barrier penetration [1]. Its balanced lipophilicity (within the optimal 1-4 LogP range for CNS drugs) makes it a suitable scaffold for developing neuroactive agents or intracellular target modulators, differentiating it from more hydrophilic indanone derivatives.

High-Temperature Synthesis Applications

The significantly elevated boiling point (300.4±41.0 °C) compared to 3,3-dimethyl-1-indanone (250.8 °C) indicates superior thermal stability, making this compound suitable for reactions conducted at elevated temperatures—such as microwave-assisted synthesis, high-boiling solvent reactions, or vapor-phase deposition processes [1]. Procurement of this specific derivative is recommended for process chemistry applications where thermal robustness is a critical parameter.

Crystal Engineering & Halogen Bonding

The presence of the 5-chloro substituent confers the ability to engage in CO⋯Cl halogen bonding, a feature absent in non-halogenated analogs. This property is valuable for crystal engineering studies, co-crystal design, and understanding solid-state packing motifs relevant to pharmaceutical formulation [1]. Researchers investigating halogen bonding in drug-receptor interactions or seeking to modulate compound crystallinity should prioritize this chlorinated indanone over its non-halogenated counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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